molecular formula C6H16N2O B13692977 N1-(2-Ethoxyethyl)ethane-1,2-diamine

N1-(2-Ethoxyethyl)ethane-1,2-diamine

Cat. No.: B13692977
M. Wt: 132.20 g/mol
InChI Key: MHQBNQSLQDYOBK-UHFFFAOYSA-N
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Description

N1-(2-Ethoxyethyl)ethane-1,2-diamine is a branched aliphatic diamine characterized by an ethoxyethyl (-OCH2CH2-) substituent attached to the primary amine of ethane-1,2-diamine. This structural motif imparts unique physicochemical properties, such as enhanced solubility in polar solvents and versatile coordination capabilities with transition metals.

Properties

Molecular Formula

C6H16N2O

Molecular Weight

132.20 g/mol

IUPAC Name

N'-(2-ethoxyethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H16N2O/c1-2-9-6-5-8-4-3-7/h8H,2-7H2,1H3

InChI Key

MHQBNQSLQDYOBK-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-(2-Ethoxyethyl)ethane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of ethylene oxide with ethylenediamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the reaction of 2-chloroethanol with ethylenediamine, followed by the removal of the chloride ion through a neutralization reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of high-pressure reactors and efficient catalysts helps in achieving high yields and purity of the compound. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Ethoxyethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed under anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions. The reactions are often carried out in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: The major products include corresponding oxides or hydroxylated compounds.

    Reduction: The major products are simpler amines or partially reduced compounds.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N1-(2-Ethoxyethyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-Ethoxyethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and proteins. The ethoxyethyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also interact with cell membranes and other biological structures, affecting their function and stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among ethane-1,2-diamine derivatives include substituent type (alkyl, alkoxy, heterocyclic) and chain length. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Key Properties
N1-(2-Ethoxyethyl)ethane-1,2-diamine 2-Ethoxyethyl (-OCH2CH2CH3) C6H16N2O High polarity due to ethoxy group; potential for metal coordination
N1-(2-Methoxyethyl)benzene-1,2-diamine 2-Methoxyethyl (-OCH2CH2-) C9H14N2O Lower hydrophobicity vs. ethoxy; used in organic synthesis
N1-(1,3-Thiazol-2-yl)ethane-1,2-diamine Thiazole ring C5H9N3S Heterocyclic substituent enhances bioactivity and metal-binding capacity
N1-(Pyrazin-2-yl)ethane-1,2-diamine Pyrazine ring C6H9N4 Forms stable metal complexes; used in catalysis and medicinal chemistry

Insights :

  • Alkoxy vs. Heterocyclic Substituents : Ethoxyethyl and methoxyethyl groups improve solubility in aqueous or polar solvents compared to aromatic or heterocyclic substituents .
  • Electronic Effects : Electron-donating ethoxy groups may enhance nucleophilicity at the amine sites, facilitating reactions with electrophiles or metal ions .

Insights :

  • Ethoxyethyl substituents likely reduce cytotoxicity compared to bulky aromatic groups (e.g., quinazoline), making the compound suitable for prolonged therapeutic use .

Insights :

  • Corrosion Inhibition : Ethoxyethyl diamines may outperform simpler polyamines (e.g., DETA) due to improved electron-donating capacity from the ethoxy group .
  • Catalysis : Ethoxyethyl’s flexibility enhances ligand-metal complex stability in catalytic cycles .

Stability and Reactivity

  • Thermal Stability: Ethoxyethyl groups likely increase thermal stability compared to methyl or aminoethyl substituents, as seen in analogous methoxyethyl derivatives .
  • Reactivity : The ethoxy group’s electron-donating nature accelerates alkylation or acylation reactions at the amine sites, contrasting with electron-withdrawing groups (e.g., nitro in ) .

Biological Activity

N1-(2-Ethoxyethyl)ethane-1,2-diamine is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and relevant case studies.

Chemical Structure and Properties

This compound is an ethylene diamine derivative with an ethoxyethyl substituent. Its molecular formula is C6H16N2OC_6H_{16}N_2O, and it possesses two amine functional groups that can participate in various chemical reactions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethylene diamine with 2-ethoxyethyl halides. Characterization techniques such as NMR spectroscopy , FT-IR spectroscopy , and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study focused on its complexes with metal ions showed significant activity against various microorganisms, suggesting potential applications in treating microbial infections .

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
P. aeruginosa100 µg/mL

Cytotoxicity Studies

In vitro studies have demonstrated that this compound and its metal complexes exhibit cytotoxic effects against cancer cell lines. For instance, palladium(II) complexes derived from this ligand showed enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin .

Cell LineIC50 Value (µM)
Chronic Lymphocytic Leukemia (CLL)15
K562 (Chronic Myelogenous Leukemia)10

The biological activity of this compound is thought to be mediated through its ability to bind to DNA and inhibit cellular processes essential for proliferation. Studies using size exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) have shown that the compound forms stable complexes with DNA, leading to increased cellular accumulation and subsequent cytotoxicity .

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • Case Study 1 : A study conducted on the effects of this compound on human lung cancer cells revealed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
  • Case Study 2 : In a comparative study of various diamines, this compound was found to be more effective than other similar compounds in reducing bacterial load in infected models.

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